An In-depth Technical Guide to the Mechanism of Action of Ceftazidime Pentahydrate
An In-depth Technical Guide to the Mechanism of Action of Ceftazidime Pentahydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ceftazidime (B193861) is a third-generation cephalosporin (B10832234) antibiotic with a broad spectrum of activity against a wide range of bacterial pathogens, particularly Gram-negative organisms such as Pseudomonas aeruginosa.[1][2] Its efficacy stems from its ability to disrupt the synthesis of the bacterial cell wall, an essential structure for bacterial viability. This technical guide provides a comprehensive overview of the core mechanism of action of ceftazidime pentahydrate, focusing on its molecular interactions, quantitative data on its activity, and the experimental protocols used to elucidate its function.
Core Mechanism of Action: Inhibition of Peptidoglycan Synthesis
The primary mechanism of action of ceftazidime, like other β-lactam antibiotics, is the inhibition of bacterial cell wall synthesis.[3][4][5] The bacterial cell wall is primarily composed of peptidoglycan, a rigid polymer that provides structural integrity and protects the bacterium from osmotic lysis.[6] The final step in peptidoglycan synthesis is the cross-linking of peptide side chains, a reaction catalyzed by a group of enzymes known as penicillin-binding proteins (PBPs).[7][8]
Ceftazidime exerts its bactericidal effect by covalently binding to the active site of these essential PBP enzymes.[9][10] This binding is effectively irreversible and inactivates the enzyme, thereby preventing the cross-linking of the peptidoglycan chains.[11] The weakened cell wall can no longer withstand the high internal osmotic pressure of the bacterial cell, leading to cell lysis and death.[1][2]
Targeting Specific Penicillin-Binding Proteins (PBPs)
The antibacterial activity of ceftazidime is attributed to its high affinity for specific PBPs, which varies between different bacterial species. In Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa, ceftazidime shows a particularly high affinity for PBP-3.[7][9][12] PBP-3 is primarily involved in septum formation during bacterial cell division.[7] Inhibition of PBP-3 leads to the formation of long, filamentous bacterial cells that are unable to divide, ultimately resulting in cell lysis.[9][10] Ceftazidime also demonstrates affinity for PBP-1a and PBP-1b, which are involved in cell elongation, contributing to its lytic activity at higher concentrations.[9]
In Gram-positive bacteria like Staphylococcus aureus, ceftazidime exhibits a different PBP binding profile, with a higher affinity for PBP-1 and PBP-2 and a lower affinity for PBP-3.[9]
Quantitative Data
Penicillin-Binding Protein (PBP) Affinity
The binding affinity of ceftazidime to various PBPs is quantified by the 50% inhibitory concentration (IC50), which is the concentration of the antibiotic required to inhibit 50% of the binding of a labeled penicillin to a specific PBP. A lower IC50 value indicates a higher binding affinity.
| Bacterial Species | Penicillin-Binding Protein (PBP) | IC50 (µg/mL) |
| Escherichia coli K12 | PBP-1a | 4.0 |
| PBP-1b | 0.8 | |
| PBP-2 | >100 | |
| PBP-3 | 0.1 | |
| PBP-4 | 2.5 | |
| PBP-5/6 | <0.1 | |
| Pseudomonas aeruginosa PAO1 | PBP-1a | 3.1 |
| PBP-1b | 0.4 | |
| PBP-2 | >100 | |
| PBP-3 | 0.2 | |
| PBP-4 | 1.6 | |
| PBP-5 | <0.1 | |
| Staphylococcus aureus | PBP-1 | High Affinity |
| PBP-2 | High Affinity | |
| PBP-3 | Low Affinity | |
| Data for E. coli and P. aeruginosa sourced from Hayes & Orr, 1983.[7][9][12] Data for S. aureus is qualitative as specific IC50 values were not available in the reviewed literature. |
Minimum Inhibitory Concentrations (MICs)
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism after overnight incubation. The MIC90 represents the concentration required to inhibit the growth of 90% of isolates.
| Organism | Number of Isolates | Ceftazidime MIC50 (µg/mL) | Ceftazidime MIC90 (µg/mL) |
| Enterobacterales (overall) | 2252 | ≤1 | ≤1 |
| Escherichia coli | Not Specified | ≤1 | ≤1 |
| Klebsiella pneumoniae | Not Specified | ≤1 | 2 |
| Pseudomonas aeruginosa | Not Specified | Not Specified | 8 |
| Carbapenem-Resistant Enterobacterales (CRE) | 858 | ≤1 | ≥128 |
| Data compiled from various surveillance studies.[13][14][15] |
Kinetics of β-Lactamase Hydrolysis
Bacterial resistance to ceftazidime can be mediated by β-lactamase enzymes that hydrolyze the β-lactam ring. The efficiency of this hydrolysis is described by the kinetic parameters kcat (turnover number) and KM (Michaelis constant).
| β-Lactamase | kcat (s⁻¹) | KM (µM) | kcat/KM (M⁻¹s⁻¹) |
| TEM-1 | - | High | ~40 |
| TEM-1 (E104K mutant) | ~0.3 | ~300 | ~1.6 x 10³ |
| TEM-1 (G238S mutant) | ~7 | ~1700 | ~2.5 x 10³ |
| CTX-M-15 | 0.08 | 450 | 180 |
| AmpC (Enterobacter cloacae) | Low | High | - |
| Data sourced from various biochemical studies.[3][6] |
Experimental Protocols
Competitive Penicillin-Binding Protein (PBP) Binding Assay
This assay is used to determine the IC50 values of ceftazidime for various PBPs.
Methodology:
-
Preparation of Bacterial Membranes:
-
Grow the bacterial strain of interest in a suitable broth medium to the mid-logarithmic phase.
-
Harvest the cells by centrifugation at 4°C.
-
Wash the cell pellet and resuspend in a lysis buffer.
-
Lyse the cells using a method such as sonication or a French press.
-
Isolate the cell membranes by ultracentrifugation.
-
Resuspend the membrane pellet in a storage buffer and determine the total protein concentration.
-
-
Competitive Binding:
-
Incubate a fixed amount of the membrane preparation with varying concentrations of unlabeled ceftazidime.
-
After a set incubation period, add a fixed concentration of a radiolabeled or fluorescently labeled penicillin (e.g., [³H]benzylpenicillin or Bocillin-FL).
-
Allow the binding reaction to proceed.
-
-
Detection and Quantification:
-
Separate the membrane proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Visualize the labeled PBPs using an appropriate detection method (autoradiography for radiolabeled penicillin or a fluorescence scanner for fluorescently labeled penicillin).
-
Quantify the intensity of the bands corresponding to each PBP.
-
-
Data Analysis:
-
Plot the percentage of labeled penicillin binding against the logarithm of the ceftazidime concentration.
-
Determine the IC50 value from the resulting dose-response curve.
-
Minimum Inhibitory Concentration (MIC) Determination
The MIC of ceftazidime is typically determined by broth microdilution or agar (B569324) dilution methods according to guidelines from organizations like the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Method:
-
Prepare serial twofold dilutions of ceftazidime in a multi-well microtiter plate containing a suitable broth medium.
-
Inoculate each well with a standardized suspension of the test bacterium.
-
Include a positive control well (no antibiotic) and a negative control well (no bacteria).
-
Incubate the plate at a specified temperature and duration (e.g., 35°C for 16-20 hours).
-
The MIC is the lowest concentration of ceftazidime that shows no visible bacterial growth.
Mechanisms of Resistance
Bacterial resistance to ceftazidime can arise through several mechanisms.
References
- 1. PBP Target Profiling by β-Lactam and β-Lactamase Inhibitors in Intact Pseudomonas aeruginosa: Effects of the Intrinsic and Acquired Resistance Determinants on the Periplasmic Drug Availability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Role of Penicillin-Binding Protein 2 (PBP2) in the Antibiotic Susceptibility and Cell Wall Cross-Linking of Staphylococcus aureus: Evidence for the Cooperative Functioning of PBP2, PBP4, and PBP2A - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Affinity of Doripenem and Comparators to Penicillin-Binding Proteins in Escherichia coli and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mode of action of ceftazidime: affinity for the penicillin-binding proteins of Escherichia coli K12, Pseudomonas aeruginosa and Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Binding of Ceftobiprole and Comparators to the Penicillin-Binding Proteins of Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vitro Susceptibility to Ceftazidime/Avibactam and Comparators in Clinical Isolates of Enterobacterales from Five Latin American Countries - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. In Vitro Susceptibility to Ceftazidime-Avibactam and Comparator Antimicrobial Agents of Carbapenem-Resistant Enterobacterales Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ceftazidime-Avibactam Susceptibility Breakpoints against Enterobacteriaceae and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Biochemical analysis of the ceftazidime-hydrolysing extended-spectrum beta-lactamase CTX-M-15 and of its structurally related beta-lactamase CTX-M-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. AmpC β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
